Regioisomeric Differentiation of 4-Ethynyl-3-methoxypyridine via Computed Physicochemical Descriptors
The calculated partition coefficient (LogP) and topological polar surface area (TPSA) provide quantitative metrics for comparing the physicochemical properties of 4-ethynyl-3-methoxypyridine with its closest regioisomer, 3-ethynyl-4-methoxypyridine. These descriptors are critical for predicting and modulating properties like solubility, permeability, and off-target binding. The data indicate quantifiable differences in lipophilicity that are relevant for compound selection in medicinal chemistry campaigns [1] [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.07 |
| Comparator Or Baseline | 3-ethynyl-4-methoxypyridine (CAS 1196155-25-5) |
| Quantified Difference | 0.03 log unit difference (1.07 vs. 1.1) |
| Conditions | Computed value; reference standard deviation not available. |
Why This Matters
Even small differences in LogP can significantly impact a compound's pharmacokinetic profile, including membrane permeability and metabolic stability, making this a relevant selection factor in lead optimization.
- [1] PubChem. 4-Ethynyl-3-methoxypyridine (Compound Summary). Computed Descriptors section. View Source
- [2] PubChem. 3-Ethynyl-4-methoxypyridine (Compound Summary). Computed Descriptors section. View Source
